molecular formula C19H15N3O3 B2405936 2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034342-26-0

2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2405936
CAS No.: 2034342-26-0
M. Wt: 333.347
InChI Key: UWIYDCZFMWECGV-UHFFFAOYSA-N
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Description

2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a benzo[d]isoxazole moiety linked to an acetamide group, which is further connected to a furan-2-yl-pyridin-4-yl moiety. The presence of these diverse functional groups endows the compound with a range of chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]isoxazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The acetamide linkage is then introduced via acylation reactions, often using acetic anhydride or acetyl chloride as reagents. The final step involves the coupling of the furan-2-yl-pyridin-4-yl moiety, which can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization. The choice of solvents, catalysts, and reaction temperatures are critical factors that influence the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the nitro group in the benzo[d]isoxazole moiety produces amines .

Scientific Research Applications

2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d]isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
  • 2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
  • 2-(benzo[d]isoxazol-3-yl)-N-((2-(pyridin-4-yl)pyridin-4-yl)methyl)acetamide

Uniqueness

What sets 2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan-2-yl-pyridin-4-yl moiety, in particular, enhances its potential for interactions with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-19(11-15-14-4-1-2-5-17(14)25-22-15)21-12-13-7-8-20-16(10-13)18-6-3-9-24-18/h1-10H,11-12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIYDCZFMWECGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=CC(=NC=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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